Drak2-IN-1 vs. SGC-STK17B-1: Comparative DRAK2 Enzymatic Potency and Binding Affinity
Drak2-IN-1 demonstrates substantially greater enzymatic potency against DRAK2 compared to SGC-STK17B-1, a widely used chemical probe for STK17B. In cell-free enzymatic assays, Drak2-IN-1 achieves an IC50 of 3 nM and a Ki of 0.26 nM [1], whereas SGC-STK17B-1 exhibits an IC50 of 34 nM [2]. This represents an approximate 11-fold improvement in potency. The ATP-competitive binding mode is confirmed for both compounds, but Drak2-IN-1's sub-nanomolar Ki (0.26 nM) indicates exceptionally high-affinity binding to the DRAK2 active site [1].
| Evidence Dimension | DRAK2 inhibitory potency (enzymatic IC50) |
|---|---|
| Target Compound Data | IC50 = 3 nM, Ki = 0.26 nM |
| Comparator Or Baseline | SGC-STK17B-1: IC50 = 34 nM |
| Quantified Difference | ~11-fold lower IC50 (3 nM vs. 34 nM) |
| Conditions | Cell-free enzymatic assays using recombinant DRAK2 kinase |
Why This Matters
The ~11-fold higher enzymatic potency of Drak2-IN-1 enables lower compound concentrations in cellular assays, reducing the risk of off-target effects and minimizing solvent-mediated cytotoxicity, which is critical for reproducible target engagement studies.
- [1] Jung, M.E., et al. Discovery of indirubin derivatives as new class of DRAK2 inhibitors from high throughput screening. Bioorg. Med. Chem. Lett. 2016, 26, 2719–2723. View Source
- [2] Picado, A., et al. A Chemical Probe for Dark Kinase STK17B Derives Its Potency and High Selectivity through a Unique Structural Conformation of the Kinase. J. Med. Chem. 2020, 63, 14626–14646. View Source
